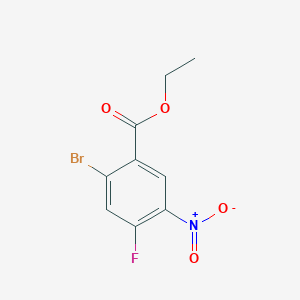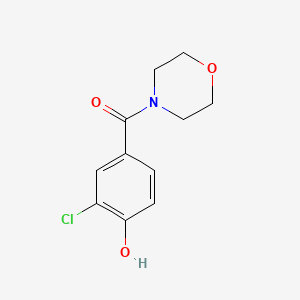
2-Chloro-4-(morpholine-4-carbonyl)phenol
Overview
Description
2-Chloro-4-(morpholine-4-carbonyl)phenol is a chemical compound with the molecular formula C11H12ClNO3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of 2-Chloro-4-(morpholine-4-carbonyl)phenol is 241.67 .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-4-(morpholine-4-carbonyl)phenol is 241.67 . Other physical and chemical properties are not available in the search results.Scientific Research Applications
Molluscicidal Agent Synthesis
A derivative of 2-Chloro-4-(morpholine-4-carbonyl)phenol was synthesized and found to have good molluscicidal effects. This study demonstrates the compound's potential in controlling molluscan pests, crucial in agriculture and public health (Duan et al., 2014).
Role in Complex Nuclearity and Bio-relevant Catalytic Activities
Research on Schiff-base ligands, including a variant of 2-Chloro-4-(morpholine-4-carbonyl)phenol, showed that these compounds could produce zinc(II) complexes with significant bio-relevant catalytic activities. These activities include hydrolytic cleavage of phosphoester bonds, which could be essential in biological systems (Chakraborty et al., 2014).
Photoluminescence Properties
This compound, in its ligand form, was used to create zinc(II) complexes that exhibited unexpected structural features and photoluminescence properties. This research opens avenues for developing novel materials with specific optical properties (Chakraborty et al., 2014).
Gastrokinetic Agent Synthesis
A compound related to 2-Chloro-4-(morpholine-4-carbonyl)phenol demonstrated potent gastrokinetic activity, suggesting its potential use in treating gastrointestinal disorders (Kato et al., 1991).
Thermal Degradation of Oligomers
Studies on oligomers of a compound structurally similar to 2-Chloro-4-(morpholine-4-carbonyl)phenol revealed insights into the thermal degradation processes of such materials. This knowledge is vital for understanding the stability and decomposition patterns of these compounds (Doğan & Kaya, 2007).
Structural Studies of Dioxovanadium(V) Complexes
Research involving a variant of 2-Chloro-4-(morpholine-4-carbonyl)phenol led to the synthesis and characterization of dioxovanadium(V) complexes, contributing to our understanding of metal-organic chemistry and coordination compounds (Liu et al., 2011).
properties
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-7-8(1-2-10(9)14)11(15)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHBIPJJYHKVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(morpholine-4-carbonyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)
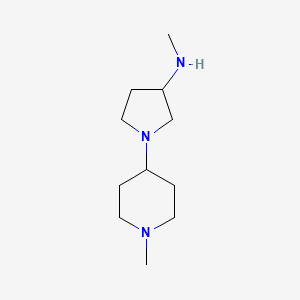
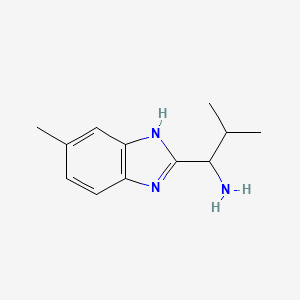
![2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B1417766.png)
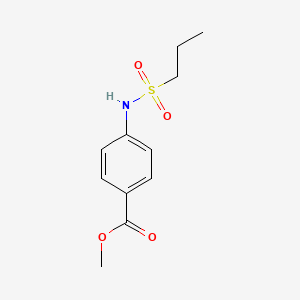
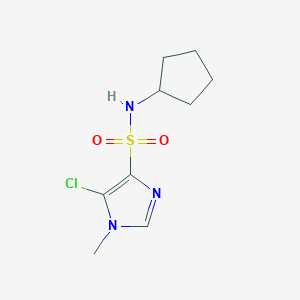
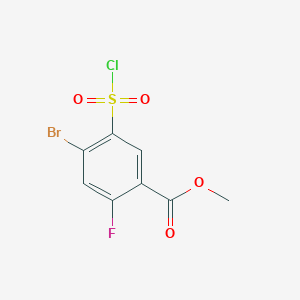
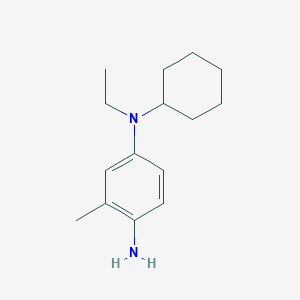
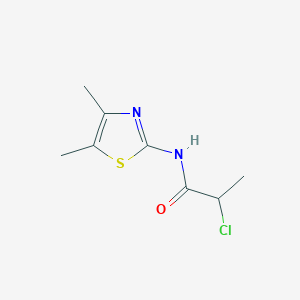
![2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B1417778.png)
![2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1417779.png)
![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)
